5-Methyl-7-hydroxyisoflavone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-5-methyl-3-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-7-12(17)8-14-15(10)16(18)13(9-19-14)11-5-3-2-4-6-11/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGROPIASMMBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558070 | |
| Record name | 7-Hydroxy-5-methyl-3-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55338-30-2 | |
| Record name | 7-Hydroxy-5-methyl-3-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Identification Methodologies for 5 Methyl 7 Hydroxyisoflavone
Extraction Techniques from Biological Matrices
The initial and critical step in the study of 5-Methyl-7-hydroxyisoflavone is its effective extraction from a biological matrix. The choice of extraction method is dictated by the nature of the source material, the chemical properties of the isoflavone (B191592), and the desired purity and yield of the final extract.
Solvent-Based Extraction Approaches
Conventional solvent extraction remains a fundamental technique for the isolation of isoflavones. This method leverages the solubility of this compound in various organic solvents. The selection of an appropriate solvent system is crucial for maximizing the extraction yield while minimizing the co-extraction of undesirable compounds.
Polar organic solvents are frequently employed for the extraction of isoflavones. These include methanol (B129727), ethanol (B145695), acetone (B3395972), and acetonitrile (B52724), often used in combination with water. acs.orgsci-hub.se The addition of water to the organic solvent can enhance the extraction efficiency for isoflavone glycosides, while pure or less aqueous solvents are often more effective for aglycones like this compound. For instance, a mixture of acetone and 0.1 mol/L hydrochloric acid (5:1, v/v) has been utilized for the extraction of isoflavones from soybean. walshmedicalmedia.com Similarly, studies on the metabolism of this compound have employed diethyl ether for extraction from urine samples after enzymatic hydrolysis and pH adjustment. frontiersin.orgdshs-koeln.de
The effectiveness of different solvents can vary. For example, in the extraction of soy isoflavones, methanol has been shown to be highly effective for extracting aglycones, while a 50% ethanol solution is efficient for malonyl glucoside forms. sci-hub.se The choice of solvent is therefore a critical parameter that must be optimized based on the specific isoflavone and the matrix.
Table 1: Comparison of Solvents for Isoflavone Extraction
| Solvent System | Target Isoflavone Type | Reference |
|---|---|---|
| Methanol | Aglycones | sci-hub.se |
| 50% Ethanol | Malonyl Glucosides | sci-hub.se |
| Acetone-HCl (5:1) | General Isoflavones | walshmedicalmedia.com |
| Diethyl Ether | Metabolites (post-hydrolysis) | frontiersin.orgdshs-koeln.de |
Advanced Extraction Methods
To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, several advanced techniques have been developed and applied to the extraction of isoflavones. While specific studies focusing solely on this compound are limited, the principles from broader isoflavone research are applicable.
Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to disrupt cell walls and enhance mass transfer. UAE has been shown to significantly improve the extraction yield of isoflavones from soybeans. kiche.or.krnih.gov For instance, using 60% aqueous ethanol at 60°C, isoflavones can be quantitatively extracted in just 20 minutes with the aid of ultrasound. kiche.or.krnih.gov The frequency of the ultrasound is a key parameter, with 20 kHz being effective for increasing the yield of aglycone isoflavones. kiche.or.kr
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the sample matrix, leading to cell rupture and enhanced extraction. This method offers rapid extraction with reduced solvent usage. nih.govmdpi.com Optimized conditions for MAE of soy isoflavones have been identified as 0.5 g of sample in 50% ethanol at 50°C for 20 minutes. nih.gov Continuous MAE systems have also been developed, demonstrating the potential for high-throughput extraction. nih.govlsuagcenter.com
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures and pressures. These conditions decrease the viscosity and surface tension of the solvent, while increasing its solvating power, leading to more efficient extraction. walshmedicalmedia.comresearchgate.net For isoflavones, PLE with 70% ethanol at 100°C has been shown to provide quantitative recoveries. researchgate.net However, higher temperatures (above 150°C) can lead to the degradation of some isoflavone forms. researchgate.net
Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. While supercritical CO2 is non-polar, its solvating power can be modified by adding a polar co-solvent, such as methanol or ethanol, making it suitable for extracting moderately polar compounds like isoflavones. scispace.comresearchgate.net Optimal conditions for the SFE of soy isoflavones have been reported at 60°C and 380 bar with the addition of 10% acetonitrile as a co-solvent. mdpi.com
Enzyme-Assisted Extraction (EAE): EAE employs enzymes like cellulases, proteases, and tannases to break down the plant cell wall and matrix components, facilitating the release of intracellular compounds. nih.govatlantis-press.com This method can increase the extractability of isoflavones and can also be used to convert isoflavone glycosides to their more bioactive aglycone forms. nih.govnih.gov
Table 2: Overview of Advanced Extraction Methods for Isoflavones
| Extraction Method | Principle | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances mass transfer | 60% Ethanol, 60°C, 20 min, 20 kHz | Rapid, Improved Yield | kiche.or.krnih.gov |
| Microwave-Assisted Extraction (MAE) | Microwave energy for rapid heating | 50% Ethanol, 50°C, 20 min | Fast, Reduced Solvent | nih.gov |
| Pressurized Liquid Extraction (PLE) | Elevated temperature and pressure | 70% Ethanol, 100°C | Efficient, Automated | researchgate.net |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with co-solvent | 60°C, 380 bar, 10% Acetonitrile | "Green" solvent, Selective | mdpi.com |
| Enzyme-Assisted Extraction (EAE) | Enzymatic hydrolysis of cell matrix | Specific enzymes (e.g., Viscozyme L) | Increased yield, Bioconversion | nih.govnih.gov |
Chromatographic Separation Techniques
Following extraction, the complex mixture obtained requires separation to isolate and identify this compound. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is the most widely used technique for the analysis and purification of isoflavones due to its versatility, high resolution, and sensitivity. mdpi.com Reversed-phase HPLC, typically using a C18 column, is the standard method for separating isoflavones.
A study on the metabolism of this compound utilized an HPLC-MS system for its analysis. The chromatographic separation was performed on an Ultra C-18 column (100 mm x 2.1 mm, 5 µm) with a gradient elution. frontiersin.orgdshs-koeln.de The mobile phase consisted of a mixture of 20 mM formic acid (pH = 3.0) and methanol. The gradient started with 15% methanol and linearly increased to 60% over 15 minutes, and then to 85% over the next 10 minutes, with a flow rate of 0.25 ml/min. dshs-koeln.de Detection is often achieved using a UV detector, with isoflavones typically showing maximum absorbance around 260-280 nm, or more specifically with a mass spectrometer (MS) for structural elucidation and sensitive quantification. analis.com.mynih.govresearchgate.net
Table 3: Example of HPLC Conditions for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Ultra C-18 (100 mm x 2.1 mm, 5 µm) | frontiersin.orgdshs-koeln.de |
| Mobile Phase A | 20 mM Formic Acid (pH 3.0) | dshs-koeln.de |
| Mobile Phase B | Methanol | dshs-koeln.de |
| Gradient | 15% B to 60% B in 15 min, then to 85% B in 10 min | dshs-koeln.de |
| Flow Rate | 0.25 mL/min | dshs-koeln.de |
| Detection | Mass Spectrometry (API-ESI) | frontiersin.orgdshs-koeln.de |
Gas Chromatography (GC) Applications
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of isoflavones. A key consideration for GC analysis of isoflavones is their low volatility, which necessitates a derivatization step to convert them into more volatile forms. mdpi.com Trimethylsilylation (TMS) is a common derivatization method for this purpose. mdpi.com
For the analysis of this compound, a GC-MS method has been described. frontiersin.orgdshs-koeln.de After extraction and derivatization with MSTFA-NH4I-DTE, the sample is injected into the GC-MS system. The separation is performed on a capillary column, such as an HP-1 Ultra (12 m x 0.2 mm x 0.33 µm). dshs-koeln.de The GC oven temperature program is crucial for good separation. An example program starts at a set temperature and is ramped up to elute the compounds of interest. ijcmas.com The mass spectrometer then provides detailed structural information and allows for sensitive detection. The TMS derivative of this compound shows a characteristic molecular ion at m/z 324. dshs-koeln.de
Table 4: GC-MS Parameters for Derivatized this compound
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization | Trimethylsilylation (TMS) | frontiersin.orgdshs-koeln.de |
| Column | HP-1 Ultra (12 m x 0.2 mm x 0.33 µm) | dshs-koeln.de |
| Carrier Gas | Helium | academicjournals.org |
| Injection | Split mode | dshs-koeln.de |
| Detection | Mass Spectrometry (EI) | dshs-koeln.de |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method often used for the preliminary analysis and screening of isoflavones in extracts. mdpi.com It can also be used for preparative purposes to isolate small quantities of compounds. The separation is achieved on a plate coated with a stationary phase, typically silica (B1680970) gel, with the mobile phase ascending the plate via capillary action. wvu.edu
The choice of the mobile phase is critical for achieving good separation of isoflavones. For isoflavones, which are moderately polar, mixtures of a non-polar solvent (like chloroform (B151607) or dichloromethane) and a more polar solvent (like methanol or ethyl acetate) are commonly used. researchgate.net The polarity of the mobile phase can be adjusted to optimize the separation. For example, a mobile phase of dichloromethane:methanol:acetic acid (10:2:0.1, v/v) has been used for the separation of isoflavone β-glucosides, while a less polar system of chloroform:methanol:acetic acid (9:1:0.15, v/v) is suitable for their aglycones. nih.govresearchgate.net Visualization of the separated spots is typically done under UV light (254 nm or 366 nm), often enhanced by the fluorescence of the TLC plate's indicator. wvu.educhromatographyonline.com
Table 5: Common Mobile Phases for TLC of Isoflavones
| Mobile Phase Composition (v/v/v) | Stationary Phase | Application | Reference |
|---|---|---|---|
| Dichloromethane:Methanol:Acetic Acid (10:2:0.1) | Silica Gel 60F254 | Isoflavone β-glucosides | nih.gov |
| Chloroform:Methanol:Acetic Acid (9:1:0.15) | Silica Gel 60F254 | Isoflavone Aglycones | nih.gov |
| Toluene:Ethyl Acetate:Formic Acid (3:2:0.3) | Silica Gel | General Isoflavones | lsuagcenter.com |
Paper Chromatography (PC)
Paper chromatography (PC) is a foundational planar chromatographic technique used for the separation and identification of compounds in a mixture. While more modern techniques like HPLC are now more common for isoflavone analysis, PC has historically been employed for the initial isolation and characterization of flavonoids from natural sources. claremont.edu The methodology involves spotting a sample onto a specialized paper (the stationary phase) and developing it in a sealed chamber with a solvent system (the mobile phase).
In the context of isoflavones, PC separates compounds based on their differential partitioning between the cellulose-bound water (stationary phase) and the developing solvent. The characteristics of the isoflavone, such as the number and position of hydroxyl and methyl groups, influence its polarity and, consequently, its migration rate on the chromatogram, which is measured as the retardation factor (Rf value). For instance, standard methods for flavonoid identification have utilized two-dimensional paper chromatography to separate and identify constituents from plant nectars. claremont.edu The comparison of Rf values and fluorescence under UV light against known standards aids in preliminary identification. claremont.edu Although specific detailed studies focusing solely on this compound using PC are not prevalent in recent literature, the general principles applied to other isoflavones, such as genistein (B1671435) and its derivatives, are applicable. claremont.edu
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) represents a powerful analytical technique for the separation of charged molecules, offering high resolution and minimal sample consumption. Its application to the analysis of phytoestrogens, including isoflavones, has been explored, though it is less commonly cited than LC-MS or GC-MS for this specific compound. CE methods separate analytes based on their electrophoretic mobility in an electric field, which is influenced by the charge-to-size ratio of the molecule.
For isoflavones, which are weakly acidic, separation often requires careful selection of buffer systems to ensure ionization. mdpi.com While specific CE protocols for this compound are not extensively detailed in the literature, methods developed for other flavonoids are relevant. For example, nonaqueous reverse-polarity capillary electrophoresis has been used to quantify prenylated flavonoids. mdpi.com However, challenges such as poor reproducibility can arise if buffer conditions are not meticulously controlled. mdpi.com The development of a robust CE method for this compound would involve optimizing parameters like buffer pH, concentration, and the use of organic modifiers to achieve effective separation from a complex matrix.
Spectroscopic and Spectrometric Characterization
The definitive identification and structural elucidation of this compound rely on a suite of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the compound's molecular weight, elemental composition, and structural arrangement by analyzing its interaction with electromagnetic radiation or its behavior in electric and magnetic fields.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone for the analysis of this compound, providing critical data on its molecular mass and fragmentation patterns. It is almost always coupled with a chromatographic technique for prior separation from complex mixtures, such as biological samples or dietary supplements. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective method for the analysis of volatile and thermally stable compounds. Since isoflavones like this compound possess polar hydroxyl groups that make them non-volatile, a derivatization step is required prior to analysis. dshs-koeln.deresearchgate.net The most common approach is trimethylsilylation (TMS), where the active hydrogen of the hydroxyl group is replaced by a TMS group, increasing the molecule's volatility. dshs-koeln.de
Following trimethylsilylation, the TMS derivative of this compound can be analyzed by GC-MS. dshs-koeln.de Electron impact (EI) ionization is typically used, causing the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum serves as a chemical fingerprint for identification. Studies have shown that the TMS derivative of this compound exhibits a distinct molecular ion and a set of characteristic fragment ions that are crucial for its identification. dshs-koeln.de For instance, one study identified the molecular ion for the silylated compound at a mass-to-charge ratio (m/z) of 324. dshs-koeln.de
Table 1: Characteristic GC-MS Fragment Ions for Trimethylsilylated this compound
| Ion Type | m/z Value | Description | Reference |
|---|---|---|---|
| Molecular Ion [M]+ | 324 | Represents the intact derivatized molecule. | dshs-koeln.de |
| Fragment Ion | 309 | Corresponds to the loss of a methyl group ([M-CH₃]⁺). | dshs-koeln.de |
| Fragment Ion 'a' | 222 | A diagnostic fragment resulting from cleavage of the C-ring. | researchgate.netdshs-koeln.de |
| Fragment Ion 'b' | 102 | A diagnostic fragment resulting from cleavage of the C-ring. | researchgate.netdshs-koeln.de |
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)
Liquid chromatography coupled with mass spectrometry is the predominant technique for analyzing isoflavones in various matrices due to its high sensitivity, selectivity, and applicability to non-volatile compounds without derivatization. researchgate.netdshs-koeln.de Reversed-phase HPLC is typically used for separation. dshs-koeln.de
LC-MS analysis provides the molecular weight of the compound, while tandem mass spectrometry (LC-MS/MS) offers deeper structural insights through controlled fragmentation. In the MS/MS experiment, the protonated molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), generating a unique product ion spectrum. dshs-koeln.de This fragmentation pattern is essential for confirming the compound's identity, especially when differentiating it from isomers. Research has successfully used LC-MS/MS to identify this compound and its various hydroxylated and reduced metabolites in human urine. researchgate.netdshs-koeln.de
Electrospray Ionization (ESI) Applications
Electrospray ionization (ESI) is the most common ionization source used in the LC-MS analysis of isoflavones, including this compound. dshs-koeln.denih.gov It is a soft ionization technique that typically generates intact protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation. dshs-koeln.denih.gov
For this compound, positive ion ESI is frequently employed. dshs-koeln.de The analysis produces a strong signal for the protonated molecule [M+H]⁺ at m/z 253. dshs-koeln.de This ion can then be fragmented in an ion trap or collision cell to produce a series of product ions. This two-step process (MS/MS) enhances the certainty of identification. The fragmentation of the protonated molecule has been well-characterized, providing a reliable method for its detection in complex samples like dietary supplements and biological fluids. dshs-koeln.denih.gov
Table 2: ESI-MS/MS Fragmentation Data for Protonated this compound [M+H]⁺
| Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Description of Neutral Loss | Reference |
|---|---|---|---|
| 253 | 235 | Loss of water (H₂O) | dshs-koeln.de |
| 253 | 225 | - | dshs-koeln.de |
| 253 | 210 | - | dshs-koeln.de |
| 253 | 197 | - | dshs-koeln.de |
| 253 | 179 | - | dshs-koeln.de |
Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MSE)
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a powerful analytical tool for the identification of isoflavones and their metabolites from complex biological matrices. researchgate.netresearchgate.net This technique offers high resolution, sensitivity, and mass accuracy, which are essential for elucidating molecular structures. researchgate.net The MSE method, a data-independent acquisition mode, allows for the collection of both precursor and fragment ion information from a single analytical run, providing comprehensive structural data. nih.gov
In the analysis of compounds structurally related to this compound, such as its parent compound 5-methyl-7-methoxyisoflavone (B191856), UPLC-Q-TOF has been instrumental. nih.gov The mass spectra obtained for isoflavones are highly specific and show characteristic fragmentation patterns, including the 1,3 retro-Diels-Alder fragmentation and a distinctive double loss of carbon monoxide (CO). nih.gov Additionally, losses of other small neutral molecules like water (H₂O) and methyl radicals (CH₃) are commonly observed, which is typical for flavonoids. nih.gov
When analyzed using High-Performance Liquid Chromatography with an Atmospheric Pressure Electrospray Ionization source (HPLC-API/ESI), this compound displays a protonated molecular ion [M+H]⁺ at an m/z of 253. dshs-koeln.de Subsequent fragmentation of this ion in an ion trap yields several product ions, which are crucial for confirming the compound's identity. dshs-koeln.de
| Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Proposed Neutral Loss |
|---|---|---|
| 253 | 235 | H₂O |
| 253 | 225 | CO |
| 253 | 210 | CO + CH₃ |
| 253 | 197 | Fragment |
| 253 | 179 | Fragment |
Electron Impact Mass Spectrometry (EI-MS) Fragmentation Patterns
Electron Impact Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC), is a fundamental technique for structural analysis. In EI-MS, high-energy electrons bombard the sample molecule, leading to ionization and extensive fragmentation. chemguide.co.uk The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation and identification by comparison with spectral libraries. bu.edu.eg
For analysis by GC-MS, non-volatile compounds like this compound require derivatization to increase their volatility. A common method is trimethylsilylation (TMS). The GC-MS analysis of the TMS derivative of this compound reveals a molecular ion (M⁺) at m/z 324. dshs-koeln.de The mass spectrum is characterized by specific fragment ions that provide structural information. The key fragment ions observed are m/z 309, resulting from the loss of a methyl group ([M-CH₃]⁺), and ions at m/z 222 and m/z 102, which arise from the characteristic cleavage of the C-ring in the isoflavone structure. dshs-koeln.de
| m/z | Assignment | Description |
|---|---|---|
| 324 | [M]⁺ | Molecular ion of the TMS-derivatized compound. |
| 309 | [M-15]⁺ | Loss of a methyl radical (CH₃) from the molecular ion. |
| 222 | Fragment | Characteristic fragment from C-ring cleavage. |
| 102 | Fragment | Characteristic fragment from C-ring cleavage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules, including isoflavonoids. researchgate.net Through the analysis of 1D and 2D NMR spectra, the precise connectivity of atoms and the stereochemistry of a molecule can be established.
1D-NMR Analysis
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide foundational information about the chemical environment of the hydrogen and carbon atoms in a molecule.
¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers (integration), and their neighboring protons (spin-spin splitting). For this compound, characteristic signals would be expected for the aromatic protons on the A and B rings, a singlet for the C-2 proton of the isoflavone core, a singlet for the methyl group at C-5, and a signal for the hydroxyl proton at C-7. researchgate.net
¹³C NMR: The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms. The chemical shifts provide information about the functional groups. Key signals for this compound would include a downfield signal for the carbonyl carbon (C-4), signals for the olefinic carbons (C-2 and C-3), and distinct signals for the aromatic carbons of the A and B rings, as well as the methyl carbon. cdnsciencepub.com
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| 2 | ~8.0-8.5 (s) | ~152-155 |
| 3 | - | ~123-125 |
| 4 | - | ~175-178 |
| 5-CH₃ | ~2.3-2.5 (s) | ~20-22 |
| 6 | ~6.5-6.8 (d) | ~110-115 |
| 7-OH | ~10.0-11.0 (s, br) | - |
| 8 | ~6.7-7.0 (d) | ~100-105 |
| 2', 6' | ~7.5-7.7 (m) | ~128-131 |
| 3', 5' | ~7.3-7.5 (m) | ~127-129 |
| 4' | ~7.3-7.5 (m) | ~129-132 |
2D-NMR Analysis
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. libretexts.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to map out adjacent protons within the aromatic spin systems of the A and B rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. msu.edu For flavonoids and isoflavonoids, the UV-Vis spectrum is characteristic of the chromone (B188151) system and is influenced by the substitution pattern on the aromatic rings.
The UV spectrum of isoflavones typically exhibits two main absorption bands. derpharmachemica.com
Band I: Appears at longer wavelengths (typically >300 nm) and is associated with the π→π* electronic transition of the cinnamoyl system (B-ring and the C₃ bridge).
Band II: Appears at shorter wavelengths (typically 240-280 nm) and corresponds to the π→π* transition of the benzoyl system (A-ring and the carbonyl group).
For a closely related compound, 7-Hydroxy-5-methyl isoflavone ethyl carbonate, analysis in methanol showed a maximum absorption (λₘₐₓ) at 276 nm, corresponding to Band II, and a shoulder at 320 nm, which can be attributed to Band I and the n→π* transition of the carbonyl group. The spectrum of this compound is expected to be very similar.
| Band | Approximate λₘₐₓ (nm) | Electronic Transition | Associated Structural Moiety |
|---|---|---|---|
| I | ~320 (shoulder) | π→π | B-ring and C₃ bridge (Cinnamoyl system) |
| II | ~276 | π→π | A-ring and C=O (Benzoyl system) |
Chemical Synthesis and Derivatization Strategies for 5 Methyl 7 Hydroxyisoflavone and Its Analogues
Total Synthesis Pathways
The total synthesis of 5-Methyl-7-hydroxyisoflavone can be achieved through several established routes, with the deoxybenzoin pathway being a prominent and widely applied method.
A common and effective strategy for the synthesis of this compound utilizes a deoxybenzoin intermediate. This pathway involves a multi-step process that builds the isoflavone (B191592) core from simpler phenolic precursors.
A documented synthetic route begins with 3,5-dihydroxytoluene (orcinol) as the starting material. The key steps are as follows:
Hoesch Reaction : The starting material, orcinol, undergoes a Hoesch reaction with benzyl cyanide to form the intermediate 2,4-dihydroxy-6-methyl deoxybenzoin.
Cyclization : The resulting deoxybenzoin is then subjected to a cyclization reaction. This is often achieved using a reagent like triethyl orthoformate and a catalyst such as morpholine. This step constructs the pyranone ring, yielding the target molecule, this compound. google.com
This synthetic approach has been reported to have a total yield of approximately 26%. google.com The general principle of using deoxybenzoins as precursors is a versatile method for creating a variety of isoflavones, often involving a base-catalyzed condensation reaction to form the final heterocyclic ring. researchgate.net
Table 1: Deoxybenzoin Route Summary for this compound Synthesis
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 3,5-dihydroxytoluene (Orcinol) | Benzyl cyanide | 2,4-dihydroxy-6-methyl deoxybenzoin |
| 2 | 2,4-dihydroxy-6-methyl deoxybenzoin | Triethyl orthoformate, Morpholine (catalyst) | This compound |
Alternative Synthetic Methodologies
While the deoxybenzoin route is well-established, other methodologies exist for the synthesis of the isoflavone scaffold, which could be adapted for this compound. One notable alternative involves the use of chalcones as key intermediates. Taking inspiration from biosynthetic pathways, polyhydroxy- or partially alkylated chalcones can be synthesized and then converted into isoflavones. xiahepublishing.com
Another approach described for the general synthesis of 2'-hydroxyisoflavones, which are important precursors for other related natural products, provides an alternative framework for constructing the isoflavone core. tandfonline.com These alternative strategies offer different pathways to the central isoflavone structure, potentially providing advantages in terms of yield, scalability, or access to different substitution patterns.
Selective Functionalization and Modification
Once the this compound core is synthesized, its functional groups, particularly the C-7 hydroxyl group, can be selectively modified to produce a variety of analogues. These modifications are used to alter the compound's physicochemical properties.
The hydroxyl group at the C-7 position is a prime target for esterification. A common modification is the formation of an ethyl carbonate ester, creating this compound ethyl carbonate ester. biosynth.comcymitquimica.com
This reaction is typically achieved by reacting this compound with ethyl chloroformate. The reaction is conducted in the presence of a base, such as pyridine or triethylamine, which acts as a scavenger for the hydrochloric acid byproduct. Anhydrous solvents like dichloromethane or tetrahydrofuran are commonly used.
Table 2: Typical Reaction Conditions for Ethyl Carbonate Ester Formation
| Parameter | Condition |
|---|---|
| Reactants | This compound, Ethyl chloroformate |
| Base | Pyridine or Triethylamine |
| Solvent | Anhydrous Dichloromethane or Tetrahydrofuran |
| Temperature | Room temperature to 50°C |
The resulting ester, this compound ethyl carbonate ester, is a synthetic isoflavone derivative designed to potentially enhance properties such as stability and bioavailability. biosynth.comcymitquimica.com Under acidic or basic conditions, the ester bond can be hydrolyzed to revert to the parent compound, this compound, and ethanol (B145695).
Alkylation of the hydroxyl groups on the isoflavone scaffold is another key derivatization strategy, known to influence metabolic stability. xiahepublishing.com The C-7 hydroxyl group of this compound can be readily methylated to form 5-Methyl-7-methoxyisoflavone (B191856). biosynth.com
A reported method for this O-methylation involves the use of dimethyl sulfate (B86663) as the methylating agent. google.com This reaction converts the phenolic hydroxyl group into a methoxy (B1213986) group. The synthesis of related 7-hydroxy-5-methoxyisoflavones from 5,7-dihydroxyisoflavone precursors also utilizes dimethyl sulfate in the presence of a base like potassium carbonate for the alkylation step, highlighting this as a standard method for modifying isoflavone hydroxyl groups. researchgate.net
Further hydroxylation of the this compound structure can lead to a range of polyhydroxylated analogues. Insights into potential hydroxylation sites come from metabolic studies, which identify the positions on the molecule that are susceptible to oxidative modification.
Metabolic analysis of this compound has identified several mono- and di-hydroxylated metabolites. dshs-koeln.deresearchgate.net These findings indicate that hydroxylation can occur at several positions on both the A-ring and the B-ring of the isoflavone structure. dshs-koeln.de
Table 3: Potential Hydroxylation Sites on this compound
| Ring | Potential Position for Hydroxylation |
|---|---|
| A-Ring | C-6, C-8 |
| B-Ring | C-2' (or C-6'), C-3' (or C-5'), C-4' |
The identification of these hydroxylated metabolites, such as the para-hydroxylated (C-4') metabolite, provides a roadmap for targeted chemical synthesis of these specific analogues to explore their unique properties. dshs-koeln.deresearchgate.net
Rational Design of Derivatives for Bioactivity Studies
The rational design of this compound derivatives is a key strategy to enhance their therapeutic properties and overcome limitations of naturally occurring isoflavones, such as poor solubility or bioavailability. nih.gov This process involves making specific, targeted modifications to the molecule's structure to improve its interaction with biological targets and modulate its activity. Structure-activity relationship (SAR) studies are crucial in guiding these designs, revealing how changes to the isoflavone skeleton affect its biological function. nih.govacs.orgnih.govelsevierpure.com
Key strategies in the rational design of isoflavone analogues include:
Modification of the A, B, and C Rings : Functional groups on all three rings of the isoflavone core can be altered. For instance, the hydroxyl group at the 7-position and the methyl group at the 5-position on the A-ring of this compound are primary sites for modification. The B-ring can be substituted with various groups or replaced entirely with different heterocyclic structures to explore new chemical space and biological activities. nih.gov
Molecular Hybridization : This approach involves combining the isoflavone scaffold with other known pharmacophores or bioactive compounds. nih.gov The goal is to create hybrid molecules that possess the beneficial properties of both parent structures, potentially leading to synergistic effects or novel mechanisms of action.
Computer-Aided Drug Design (CADD) : Computational tools are used to model the interaction between isoflavone analogues and their biological targets, such as enzymes or receptors. nih.govjst.go.jp Docking studies can predict how a designed molecule will bind to a protein's active site, helping to prioritize the synthesis of compounds with the highest predicted affinity and activity. jst.go.jp
The intended bioactivity heavily influences the design. For example, to develop multifunctional agents for Alzheimer's disease, isoflavone analogues have been designed to inhibit acetylcholinesterase (AChE) and block the histamine H3 receptor. nih.gov In cancer research, derivatives are designed to inhibit kinases, tubulin polymerization, or other pathways involved in tumor growth. nih.govnih.gov The introduction of fluorine atoms is another strategy used to enhance the metabolic stability and binding affinity of isoflavone analogues, which has been explored for developing anticancer agents. mdpi.com
The following table summarizes the rational design strategies and their intended impact on bioactivity.
| Design Strategy | Structural Modification Example | Target Bioactivity/Property | Reference |
| Ring Modification | Introduction of prenyl groups on the A-ring. | Enhanced anticancer activity. | nih.gov |
| Replacement of the B-ring with other heterocyclic structures. | Expansion of chemical space, novel kinase inhibitors. | nih.gov | |
| Introduction of fluorine atoms to the B-ring. | Increased metabolic stability, improved anti-proliferative effects. | mdpi.com | |
| Molecular Hybridization | Linking the isoflavone core to pyrazolopyrimidine moieties. | Potent kinase inhibition for cancer therapy. | nih.gov |
| Amalgamation with other natural compounds or chemotherapeutic drugs. | Synergistic effects, reduced toxicity. | nih.gov | |
| Target-Specific Design | Designing analogues to interact with estrogen receptors (ERα/β). | Neuroprotection, hormone-related therapies. | jst.go.jp |
| Creating derivatives to inhibit acetylcholinesterase (AChE). | Treatment of Alzheimer's disease. | nih.gov |
By systematically applying these design principles, researchers can generate libraries of this compound analogues with optimized properties for detailed biological evaluation, leading to the identification of promising new therapeutic candidates.
Biosynthesis of Isoflavones and 5 Methyl 7 Hydroxyisoflavone in Biological Systems
Phenylpropanoid Pathway as a Precursor
The journey to any isoflavone (B191592) begins in the core phenylpropanoid pathway, a central route for producing a wide array of plant secondary metabolites. encyclopedia.pub This pathway transforms the amino acid phenylalanine into key intermediates. The initial step involves the enzyme phenylalanine ammonia-lyase (PAL) , which deaminates phenylalanine to produce cinnamic acid. encyclopedia.pubbioscipublisher.com Following this, cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid. encyclopedia.pubbioscipublisher.com The final step of this precursor stage is catalyzed by 4-coumarate:CoA ligase (4CL) , which activates p-coumaric acid by attaching a Coenzyme A molecule, yielding p-coumaroyl-CoA. encyclopedia.pubfrontiersin.org This molecule, p-coumaroyl-CoA, stands at a critical metabolic crossroads, ready to enter various biosynthetic routes, including the one leading to flavonoids and isoflavonoids. encyclopedia.pub
Isoflavonoid (B1168493) Branch Pathway
The formation of the isoflavone core structure occurs through a series of enzymatic reactions specific to the isoflavonoid branch. This pathway begins with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS) . encyclopedia.pubbioscipublisher.com This creates a chalcone, which is the immediate precursor to the flavanone (B1672756) structure. From here, several key enzymes direct the synthesis towards isoflavones.
Chalcone isomerase (CHI) is responsible for the stereospecific cyclization of the open-chain chalcones into their corresponding three-ringed (2S)-flavanones. frontiersin.orgresearchgate.net Specifically, it converts naringenin (B18129) chalcone into (2S)-naringenin (a 5,7,4'-trihydroxyflavanone) and isoliquiritigenin (B1662430) into (2S)-liquiritigenin (a 4',7-dihydroxyflavanone). encyclopedia.pubnih.gov While this cyclization can occur spontaneously, CHI ensures the rapid and stereospecific formation of the biologically active (2S)-flavanone structure, which is essential for the subsequent enzymatic steps. frontiersin.orgacs.org
Chalcone reductase (CHR) is a pivotal enzyme primarily found in legumes that directs the metabolic flow towards the formation of 5-deoxyisoflavonoids like daidzein (B1669772). frontiersin.orgnih.gov Working in concert with chalcone synthase (CHS), CHR reduces the polyketide intermediate during the chalcone synthesis, leading to the formation of a 6'-deoxychalcone, specifically 4,2',4'-trihydroxychalcone (isoliquiritigenin). encyclopedia.pubresearchgate.net This step is crucial because it determines whether the resulting flavanone will have a hydroxyl group at the C-5 position (like naringenin, leading to genistein) or not (like liquiritigenin (B1674857), leading to daidzein). nih.govjst.go.jp
The definitive step that commits the flavanone intermediate to the isoflavonoid pathway is catalyzed by isoflavone synthase (IFS) , also known as 2-hydroxyisoflavanone (B8725905) synthase (2-HIS). frontiersin.orgnih.gov This enzyme is a cytochrome P450-dependent monooxygenase that performs a unique and complex reaction. frontiersin.orgoup.com It catalyzes the migration of the B-ring from its C-2 position on the flavanone scaffold to the adjacent C-3 position, coupled with a hydroxylation at the C-2 position. encyclopedia.pubnih.gov This reaction transforms flavanones like naringenin or liquiritigenin into their respective 2-hydroxyisoflavanone intermediates (e.g., 2-hydroxy-2,3-dihydrogenistein). encyclopedia.pubnih.gov
The final step in forming the core isoflavone structure is a dehydration reaction catalyzed by 2-hydroxyisoflavanone dehydratase (HID) . frontiersin.orgontosight.ai This enzyme removes a water molecule from the unstable 2-hydroxyisoflavanone intermediate. nih.govnih.gov This elimination of water creates a double bond between the C-2 and C-3 atoms of the C-ring, resulting in the stable aromatic isoflavone skeleton. encyclopedia.puboup.com For example, the dehydration of 2-hydroxy-2,3-dihydrogenistein (B1200963) yields the isoflavone genistein (B1671435). nih.gov
Post-Synthetic Modifications in Plants
The core isoflavone molecules, such as genistein (5,7,4'-trihydroxyisoflavone), often serve as scaffolds for further enzymatic modifications. encyclopedia.pub These modifications, including methylation, create a wide diversity of isoflavonoid compounds. nih.gov The formation of 5-Methyl-7-hydroxyisoflavone from a precursor like genistein would require a specific methylation event.
This modification is carried out by a class of enzymes known as O-methyltransferases (OMTs) . uwo.ca These enzymes catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on the isoflavone ring. uwo.canih.gov To produce this compound, an OMT would specifically target the hydroxyl group at the C-5 position of an isoflavone precursor like genistein. While methylation at the 4'- and 7-positions is more commonly documented, O-methylation at other positions, including C-5, contributes to the structural diversity of flavonoids. nih.govfrontiersin.orgnih.gov The specific enzyme responsible would be a type of isoflavone O-methyltransferase (IOMT) with regiospecificity for the 5-hydroxyl group. uwo.canih.gov This final enzymatic step completes the biosynthesis of this compound.
Data Tables
Table 1: Key Enzymes in Isoflavone Biosynthesis
| Enzyme Name | Abbreviation | Function |
| Phenylalanine Ammonia-Lyase | PAL | Converts phenylalanine to cinnamic acid. encyclopedia.pubbioscipublisher.com |
| Cinnamate 4-Hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid. encyclopedia.pubbioscipublisher.com |
| 4-Coumarate:CoA Ligase | 4CL | Converts p-coumarate to p-coumaroyl-CoA. encyclopedia.pubfrontiersin.org |
| Chalcone Synthase | CHS | Catalyzes the formation of chalcones from p-coumaroyl-CoA and malonyl-CoA. encyclopedia.pubbioscipublisher.com |
| Chalcone Reductase | CHR | Co-acts with CHS to produce 6'-deoxychalcones (e.g., isoliquiritigenin). encyclopedia.pubnih.gov |
| Chalcone Isomerase | CHI | Catalyzes the cyclization of chalcones to form (2S)-flavanones. frontiersin.orgresearchgate.net |
| Isoflavone Synthase | IFS / 2-HIS | Catalyzes aryl migration and hydroxylation to form 2-hydroxyisoflavanones. frontiersin.orgnih.gov |
| 2-Hydroxyisoflavanone Dehydratase | HID | Dehydrates 2-hydroxyisoflavanones to form isoflavones. nih.govontosight.ai |
| Isoflavone O-Methyltransferase | IOMT | Transfers a methyl group to a hydroxyl group on the isoflavone skeleton. uwo.canih.gov |
O-Methylation Mechanisms
O-methylation is a crucial modification reaction in isoflavone biosynthesis that alters the lipophilicity, chemical reactivity, and biological activity of the compounds. encyclopedia.pub This reaction involves the transfer of a methyl group from a donor molecule, S-adenosyl-L-methionine (SAM), to a hydroxyl group on the isoflavone scaffold, a process catalyzed by O-methyltransferases (OMTs). wikipedia.orgfrontiersin.org The most common methylation sites on the isoflavone core are the hydroxyl groups at the 4' and 7 positions. encyclopedia.pubfrontiersin.org
For example, the methylation of daidzein at the 4'-position yields formononetin (B1673546), while the methylation of genistein at the 4'-position produces biochanin A. oup.com This 4'-O-methylation is a key step in the biosynthesis of phytoalexins like medicarpin (B1676140) in many legumes. oup.comnih.gov The enzyme responsible, isoflavone O-methyltransferase (IOMT), has been studied in various plants, including alfalfa (Medicago sativa). nih.govwikipedia.org Interestingly, an IOMT from alfalfa was found to catalyze the 7-O-methylation of daidzein to produce isoformononetin (B191466) in vitro, but led to the accumulation of the 4'-O-methylated product, formononetin, in vivo upon elicitation, suggesting a complex regulation and potential for metabolic channeling within the cell. oup.comnih.gov
Another specific OMT, 2,7,4'-trihydroxyisoflavanone (B1247573) 4'-O-methyltransferase (HI4'OMT), has been identified in licorice (Glycyrrhiza echinata). frontiersin.org This enzyme specifically methylates the 4'-hydroxyl group of the 2-hydroxyisoflavanone intermediate before it is dehydrated to an isoflavone, indicating that methylation can occur at different stages of the biosynthetic pathway. frontiersin.orgoup.com
Glycosylation and Malonylation Processes
Following the synthesis of the basic isoflavone aglycone (the non-sugar part), further modifications such as glycosylation and malonylation frequently occur. ijcmas.comfrontiersin.org These conjugation steps are vital for increasing the water solubility and chemical stability of isoflavones, which facilitates their transport and storage, often within the plant cell's vacuole. nih.govoup.com
Glycosylation is the enzymatic process of attaching a sugar moiety to the isoflavone aglycone. This reaction is catalyzed by a family of enzymes known as UDP-glycosyltransferases (UGTs), which use a UDP-activated sugar (like UDP-glucose) as the sugar donor. encyclopedia.puboup.com The most common site for glycosylation in major isoflavones like daidzein and genistein is the hydroxyl group at the 7-position, leading to the formation of daidzin (B1669773) and genistin, respectively. encyclopedia.pubresearchgate.net A specific enzyme from soybean, UGT73F2, has been shown to effectively glycosylate all three major soybean isoflavones: daidzein, genistein, and glycitein. nih.govoup.com
Malonylation is a subsequent modification that often follows glycosylation. frontiersin.orgoup.com In this step, a malonyl group is transferred from malonyl-CoA to the sugar residue of the isoflavone glycoside. oup.com This reaction is catalyzed by malonyl-CoA:isoflavone-7-O-glucoside-6"-O-malonyltransferase (isoflavone malonyltransferase or MAT). wikipedia.orgqmul.ac.uk The malonylation typically occurs at the 6"-position of the attached glucose molecule. frontiersin.orgresearchgate.net For instance, daidzin is converted to 6"-O-malonyldaidzin. frontiersin.org This malonylation further enhances the stability and solubility of the isoflavone conjugates. nih.govnih.gov In soybean, several isoflavone malonyltransferases, including GmMT7 (also known as GmIF7MaT), GmIMaT1, and GmIMaT3, have been identified and characterized. frontiersin.orgnih.govnih.gov
Metabolic Pathways and Biotransformation of 5 Methyl 7 Hydroxyisoflavone
In Vivo Metabolic Transformations (excluding human clinical data)
In vivo studies have identified several key metabolic pathways for 5-Methyl-7-hydroxyisoflavone. These transformations result in a variety of metabolites, which are typically more polar than the parent compound. dshs-koeln.de
Hydroxylation is a major phase I metabolic reaction for this compound. This process involves the introduction of one or more hydroxyl (-OH) groups onto the isoflavone (B191592) skeleton. Studies have identified both mono-hydroxylated and di-hydroxylated metabolites. researchgate.net
Possible sites for hydroxylation include the C-6 and C-8 positions on the A-ring, and the C-2′, C-3′, C-4′, C-5′, and C-6′ positions on the B-ring. dshs-koeln.de Analysis has confirmed the formation of four mono-hydroxylated and three di-hydroxylated metabolites. researchgate.net Mass spectrometry data indicates that hydroxylation can occur on either the A-ring or the B-ring of the parent compound. dshs-koeln.de For instance, analysis of trimethylsilyl (B98337) (TMS) derivatives of the metabolites can help distinguish the location of the new hydroxyl group based on characteristic fragment ions. dshs-koeln.de The main long-term metabolite is suggested to be the para-hydroxylated metabolite. researchgate.net
| Metabolite Type | Number Identified | Potential Hydroxylation Sites |
|---|---|---|
| Mono-hydroxylated Metabolites | 4 | A-Ring (C-6, C-8), B-Ring (C-2', C-3', C-4') |
| Di-hydroxylated Metabolites | 3 | A-Ring and/or B-Ring |
O-demethylation is a critical metabolic pathway for methoxylated isoflavones, converting them into their more biologically active hydroxy forms. encyclopedia.pubmdpi.com For instance, 5-methyl-7-methoxyisoflavone (B191856), a related synthetic isoflavone, undergoes O-demethylation to form this compound. researchgate.netgoogle.comresearchgate.net This conversion is considered a primary metabolic step for the methoxy (B1213986) precursor. google.com Studies on 5-methyl-7-methoxyisoflavone have shown that its metabolic pathways can involve hydroxylation of the B-ring, which may or may not be preceded by O-demethylation of the methoxy group. nih.gov
Phase II conjugation reactions, specifically glucuronidation and sulfation, are common metabolic pathways for isoflavones. encyclopedia.pubmdpi.com These reactions increase the water solubility of the metabolites, facilitating their excretion. The hydroxyl group at the C-7 position of this compound is a primary site for glucuronidation. UDP-glucuronosyltransferases (UGTs) are the enzymes responsible for catalyzing the transfer of glucuronic acid to the isoflavone. nih.gov While not documented as extensively as glucuronidation for this specific compound, sulfation is another major phase II pathway for isoflavones, often competing with glucuronidation at available hydroxyl groups. encyclopedia.pub
The reduction of the carbonyl group (C=O) at the C-4 position of the C-ring is another identified metabolic pathway for this compound. wikipedia.orglibretexts.org This reaction converts the ketone group into a secondary alcohol. Metabolic studies have confirmed the presence of a metabolite with a reduced C=O bond. dshs-koeln.deresearchgate.net Furthermore, a dihydroxylated metabolite that has also undergone carbonyl reduction has been identified, indicating that this reduction can occur in conjunction with other metabolic transformations. dshs-koeln.deresearchgate.net
| Identified Reduced Metabolites |
|---|
| Metabolite with reduced C=O bond |
| Di-hydroxylated metabolite with reduced C=O bond |
Biotransformation by Microbial Systems (e.g., Fungi)
Microbial systems, particularly filamentous fungi, are known to biotransform isoflavonoids through various reactions, including hydroxylation, glycosylation, and methylation. researchgate.netnih.gov While studies specifically on this compound are limited, research on structurally similar isoflavones provides insight into potential microbial metabolic pathways.
Fungi such as Aspergillus niger and Cunninghamella elegans have been shown to rapidly transform isoflavones into multiple metabolites, primarily through mono- and di-hydroxylation, often on the B-ring. researchgate.net Other fungal species, like Aspergillus saitoi, can hydroxylate daidzein (B1669772) at the C-8 position. mdpi.com Some microbial transformations can also lead to glycosylation. For example, the fungus Isaria fumosorosea transforms daidzein into its 7-O-β-D-(4′′-O-methyl)-glucopyranoside. mdpi.com Recombinant E. coli expressing specific enzymes like biphenyl-2,3-dioxygenase have been used to convert 7-hydroxyisoflavone (B191432) into 7,3′,4′-trihydroxyisoflavone, demonstrating the potential for targeted microbial hydroxylation. nih.govkoreascience.kr These findings suggest that microbial systems could produce novel hydroxylated and glycosylated derivatives of this compound.
Methodological Approaches for Metabolic Profiling and Elucidation
The identification and structural elucidation of this compound metabolites rely on advanced analytical techniques. A combination of chromatographic separation and mass spectrometric detection is commonly employed.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is frequently used for metabolic profiling. dshs-koeln.deresearchgate.net Prior to analysis, the metabolites often require a derivatization step, such as silylation or acetylation, to increase their volatility and thermal stability. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry is a powerful tool for analyzing isoflavone metabolites directly from biological samples like urine. dshs-koeln.deresearchgate.net Techniques such as electrospray ionization (ESI) are used to generate ions for MS analysis. dshs-koeln.denih.gov
Tandem Mass Spectrometry (MS/MS): Fragmentation of molecular ions in a tandem mass spectrometer or an ion trap provides structural information that is crucial for identifying the positions of metabolic modifications, such as hydroxylation. dshs-koeln.deresearchgate.net
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers provide accurate mass measurements, which allow for the determination of the elemental composition of metabolites, greatly aiding in their identification, even without reference standards. researchgate.netnih.gov The MS(E) method, which collects fragmentation data at both low and elevated energies in a single run, is particularly effective for elucidating the structures of unknown metabolites. nih.gov
In Vitro Models and Isotopic Labeling: In vitro systems, such as hepatocyte cultures or microsomal assays, can be used to study specific metabolic pathways and identify the enzymes involved, like specific UDP-glucuronosyltransferase isoforms. The use of isotopically labeled compounds (e.g., with ¹³C) allows for the precise tracking of the metabolic fate of the parent compound through LC-MS analysis.
Isotopic Labeling Techniques (e.g., 13C-labeling)
Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. wikipedia.org This method involves replacing one or more atoms of a molecule with their heavier, non-radioactive (stable) or radioactive isotopes. wikipedia.org For studying isoflavone metabolism, stable isotopes such as ¹³C and ¹⁴C are commonly employed. illinois.eduresearchgate.netnih.govnih.gov
The use of ¹³C-labeled isoflavones, in conjunction with mass spectrometry, allows for the precise tracking and quantification of metabolites. nih.govnih.gov For example, ¹³C-labeled tracers have been instrumental in comparing the pharmacokinetics of the isoflavone metabolite equol's diastereoisomers, S-(-)equol and R-(+)equol. nih.govnih.gov This involves administering the labeled compound and then analyzing biological samples like plasma and urine to measure the concentrations of the labeled parent compound and its metabolites over time. nih.gov The difference in mass between the labeled and unlabeled compounds allows for their distinct detection by mass spectrometry. wikipedia.org
Similarly, ¹⁴C-labeling, often analyzed via accelerator mass spectrometry, provides high sensitivity for tracking the absorption, distribution, and elimination of isoflavones and their metabolites in tissues. illinois.eduresearchgate.netnih.gov This technique has been used to study complex polyphenols by labeling them in plant cell cultures and then administering them to animal models. researchgate.netnih.gov While specific studies detailing the use of isotopic labeling for this compound are not prevalent, the principles and methodologies applied to other isoflavones like daidzein and genistein (B1671435) are directly applicable. researchgate.netnih.govtandfonline.com These techniques are crucial for overcoming challenges in detecting transient metabolites and fully elucidating metabolic pathways.
In Vitro Metabolic Models (e.g., Hepatocyte Cultures, Microsomal Assays)
In vitro metabolic models are essential tools for investigating the biotransformation of compounds like this compound in a controlled laboratory setting. These models help in identifying the enzymes responsible for metabolism and predicting the metabolic fate of a substance in the body. mercell.com The two most common in vitro models are hepatocyte cultures and microsomal assays.
Hepatocyte Cultures:
Primary human hepatocytes are considered the gold standard for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors, closely mimicking the in vivo liver environment. mdpi.combioivt.com These cells can be used to study both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions. nih.govfrontiersin.org For instance, studies with hepatocytes have been used to investigate the metabolism of other isoflavones like genistein, revealing the formation of glucuronide and sulfate (B86663) conjugates. mdpi.comfrontiersin.org Hepatocyte cultures allow for the examination of gene expression of drug-metabolizing enzymes in response to isoflavone exposure. nih.gov
Microsomal Assays:
Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. mercell.combioduro.com Microsomal stability assays are widely used to determine the intrinsic clearance of a compound, which is a measure of how quickly the liver can metabolize it. mercell.comresearchgate.net The assay involves incubating the test compound with liver microsomes and a cofactor like NADPH, and then measuring the disappearance of the parent compound over time. bioduro.com This method is primarily used to investigate Phase I metabolism. bioduro.com While specific data on this compound in microsomal assays is limited, this technique is a standard approach for characterizing the metabolic stability of new chemical entities. researchgate.netnih.gov
Table 1: Identified Metabolites of this compound
| Metabolite Type | Number Identified | Method of Identification | Reference |
|---|---|---|---|
| Mono-hydroxylated | 4 | GC-MS, HPLC-ESI-MS | researchgate.net |
| Di-hydroxylated | 3 | GC-MS, HPLC-ESI-MS | researchgate.net |
| Reduced C=O bond | 1 | GC-MS, HPLC-ESI-MS | researchgate.net |
| Di-hydroxylated with reduced C=O bond | 1 | GC-MS, HPLC-ESI-MS | researchgate.net |
Occurrence and Distribution of 5 Methyl 7 Hydroxyisoflavone in Natural Sources
Isolation from Leguminous Plants (e.g., Genus Hedysarum, Soy)
Leguminous plants are a primary source of isoflavones, a class of secondary metabolites known for their various biological activities. frontiersin.org While well-known isoflavones like genistein (B1671435) and daidzein (B1669772) are abundant in soybeans, the distribution of 5-Methyl-7-hydroxyisoflavone is more specific. mdpi.com
Research has documented the isolation of a variety of isoflavones from plants belonging to the genus Hedysarum. nih.gov These plants have a history of use in traditional Chinese medicine to enhance the body's energy and support the immune system. nih.gov Phytochemical studies of Hedysarum species have led to the identification of numerous compounds, including a wide array of flavonoids and isoflavonoids. nih.govresearchgate.net Specifically, 4',6-dimethoxy-7-hydroxyisoflavone has been isolated from the roots of Hedysarum theinum cultivated in vitro. researchgate.net While this is a different, yet structurally related, isoflavone (B191592), it highlights the capacity of this plant genus to produce a diverse range of isoflavone structures.
Soybeans (Glycine max) are a significant source of isoflavones, with at least twelve different types identified, including daidzein and genistein, primarily in their glycosidic forms. mdpi.com Methodologies have been developed to isolate individual isoflavone species from soybeans, which could potentially be applied to less abundant isoflavones. mdpi.comnih.gov Although direct isolation of this compound from soy is not prominently reported in the provided search results, the presence of its structural precursors and related compounds in soy suggests it may be present in trace amounts or as a metabolic byproduct.
**Table 1: Selected Isoflavones Identified in the Genus *Hedysarum***
| Compound Name | Plant Source(s) |
|---|---|
| 5,7-dihydroxy-4′-methoxy-isoflavone | H. multijugum, H. kirghisorum nih.gov |
| Afrormosin | H. multijugum, H. kirghisorum, H. semenovii nih.gov |
| Calycosin-7-O-β-D-glucopyranoside | H. semenovii nih.gov |
| 4′,6-dimethoxy-7-hydroxyisoflavone | H. theinum nih.gov |
Identification as a Metabolite of Other Flavonoids (e.g., 5-Methyl-7-methoxyisoflavone)
This compound has been identified as a primary metabolite of 5-Methyl-7-methoxyisoflavone (B191856). biosynth.comresearchgate.netresearchgate.net The latter is a synthetic isoflavone that has been investigated for its potential biological activities. researchgate.net
Metabolic studies involving the oral administration of 5-Methyl-7-methoxyisoflavone have shown that it undergoes O-demethylation in the body to form this compound. researchgate.net This biotransformation has been confirmed through the analysis of urinary metabolites using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netdshs-koeln.deresearchgate.net
Further metabolic processes can occur, leading to the hydroxylation of the B-ring of this compound, resulting in various dihydroxylated metabolites. dshs-koeln.de The identification of this compound as a metabolite is significant as it demonstrates a direct biochemical pathway for its formation from a methoxylated precursor. researchgate.netdshs-koeln.de
Table 2: Metabolic Transformation of 5-Methyl-7-methoxyisoflavone
| Precursor Compound | Metabolite | Metabolic Process |
|---|---|---|
| 5-Methyl-7-methoxyisoflavone | This compound | O-demethylation researchgate.netresearchgate.net |
| This compound | Mono-hydroxylated metabolites | Hydroxylation of the B-ring dshs-koeln.de |
| This compound | Dihydroxylated metabolites | Hydroxylation of the A and B-rings dshs-koeln.de |
Future Directions and Research Perspectives in Isoflavonoid Science
Advancements in Analytical Methodologies
The accurate identification and quantification of isoflavones like 5-Methyl-7-hydroxyisoflavone are fundamental to all aspects of research. Future progress hinges on the continued development of more sensitive, high-throughput, and comprehensive analytical techniques.
Detailed Research Findings: Modern analytical chemistry offers a powerful toolkit for isoflavone (B191592) analysis. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) remains a robust method for quantification. However, the future lies in the coupling of Ultra-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (UPLC-MS/MS). This combination provides superior resolution, speed, and sensitivity, enabling the detection of trace amounts of specific isoflavones in complex biological matrices.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structure elucidation. rsc.orgnih.gov Advanced 2D-NMR techniques such as Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for definitively assigning the positions of substituents like the methyl group in this compound. rsc.orgnih.gov These methods allow researchers to map the connectivity between protons and carbons, which is essential to differentiate between isomers. rsc.org For instance, distinguishing this compound from a potential isomer like 7-Methyl-5-hydroxyisoflavone would be unequivocally achieved through HMBC, which reveals long-range C-H correlations.
Future advancements will likely focus on "omics" scale analyses. Metabolomics platforms, utilizing high-resolution mass spectrometry (HRMS), can simultaneously profile a wide range of isoflavonoids in a sample, helping to place compounds like this compound within a broader metabolic context. researchgate.net Furthermore, the development of specific antibodies for immunoassays could offer rapid and cost-effective screening tools for this particular compound in large-scale studies.
| Technique | Primary Application | Advantages | Limitations |
|---|---|---|---|
| HPLC-DAD | Quantification | Robust, reproducible, cost-effective | Lower sensitivity, potential for co-elution |
| UPLC-MS/MS | Quantification & Identification | High sensitivity, high throughput, structural information | Higher cost, matrix effects can be an issue |
| NMR (1D & 2D) | Structure Elucidation | Unambiguous structure determination | Low sensitivity, requires pure sample, time-consuming |
| HRMS (Metabolomics) | Profiling & Discovery | Comprehensive analysis, identifies unknown compounds | Complex data analysis, quantification can be challenging |
Novel Synthetic Approaches for Isoflavonoid (B1168493) Analogues
While this compound may occur naturally, the ability to synthesize it and its analogues in the laboratory is critical for producing pure standards for research and for creating novel derivatives with potentially enhanced biological activities. biosynth.com
Detailed Research Findings: Classical isoflavone synthesis often involves multi-step procedures. However, modern organic synthesis is moving towards more efficient and versatile methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, represent a powerful strategy for constructing the isoflavone core. rsc.orgnih.gov For a target like this compound, a potential strategy would involve the coupling of a suitably protected and substituted chromone (B188151) intermediate with an arylboronic acid or organozinc reagent. rsc.org
Future research will likely focus on C-H activation methodologies. These cutting-edge techniques allow for the direct functionalization of carbon-hydrogen bonds, potentially offering more atom-economical and streamlined synthetic routes to complex isoflavones. The development of regioselective methods to introduce the methyl group directly onto the A-ring of a pre-formed isoflavone scaffold is a significant area of future exploration. Furthermore, flow chemistry and biocatalysis, using engineered enzymes, could provide greener and more scalable routes to isoflavone analogues. The synthesis of fluorinated isoflavone analogues has also been explored to enhance properties like lipophilicity. mdpi.com
| Synthetic Method | Description | Potential Advantage for this compound |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction between an organoboron compound and an organohalide. | High efficiency and functional group tolerance for coupling the B-ring. |
| Negishi Cross-Coupling | Palladium- or nickel-catalyzed reaction of an organozinc compound with an organohalide. rsc.org | Can be effective for constructing the C3-aryl bond of the isoflavone. rsc.org |
| C-H Activation | Direct functionalization of a C-H bond, avoiding pre-functionalized starting materials. | Could allow for late-stage, direct methylation of an isoflavone precursor. |
| Biocatalysis | Use of enzymes or whole organisms to perform chemical transformations. | High selectivity and environmentally friendly conditions. |
Deeper Elucidation of Biosynthetic Pathways and Metabolic Flexibility
Understanding how plants synthesize this compound is a key research frontier. Isoflavonoids are derived from the phenylpropanoid pathway, with isoflavone synthase (IFS) being the pivotal enzyme that redirects intermediates into the isoflavonoid branch. researchgate.netplos.org
Detailed Research Findings: The biosynthesis of the basic isoflavone skeleton, such as daidzein (B1669772) (7,4'-dihydroxyisoflavone) and genistein (B1671435) (5,7,4'-trihydroxyisoflavone), is well-established. frontiersin.orgencyclopedia.pub The formation of this compound would require subsequent modification steps. The 7-hydroxy group is a common feature. The critical step is the methylation at the C-5 position. This reaction is likely catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). While various isoflavone OMTs have been identified, such as those that methylate the 7-OH or 4'-OH positions, a specific 5-OMT for isoflavones is less characterized. wikipedia.orgwikipedia.orgoup.com
Future research should aim to identify and characterize the specific OMT responsible for C-5 methylation. This would involve a combination of transcriptomics (analyzing gene expression in plants producing the compound) and proteomics, followed by heterologous expression and in vitro enzymatic assays to confirm function. nih.gov Understanding this pathway opens the door to metabolic engineering, where non-leguminous plants could be engineered to produce this specific isoflavone, potentially enhancing their defensive capabilities or nutritional value. nih.govfrontiersin.org
| Enzyme Class | General Function | Hypothesized Role |
|---|---|---|
| Phenylalanine ammonia-lyase (PAL) | Initiates phenylpropanoid pathway. frontiersin.org | Provides the initial precursor from phenylalanine. encyclopedia.pub |
| Chalcone (B49325) Synthase (CHS) | Forms the chalcone backbone. encyclopedia.pubencyclopedia.pub | Synthesizes the C15 chalcone scaffold. encyclopedia.pub |
| Isoflavone Synthase (IFS) | Catalyzes aryl migration to form the isoflavone core. researchgate.netnih.gov | Converts a flavanone (B1672756) intermediate to a 2-hydroxyisoflavanone (B8725905). nih.gov |
| Isoflavone O-Methyltransferase (IOMT) | Transfers a methyl group from SAM to a hydroxyl group. wikipedia.orgnih.gov | Specifically methylates the 5-hydroxyl group of a precursor like genistein. |
Comprehensive Characterization of Molecular Mechanisms and Structure-Activity Relationships
A central goal of future research is to understand how the specific structure of this compound dictates its biological activity. The position of the methyl and hydroxyl groups significantly influences how the molecule interacts with biological targets like enzymes and receptors. researchgate.net
Detailed Research Findings: Isoflavones are well-known for their interaction with nuclear receptors, particularly estrogen receptors (ERα and ERβ), which is why they are often classified as phytoestrogens. nih.govnih.gov They can also interact with peroxisome proliferator-activated receptors (PPARs). nih.govpurdue.edu The substitution pattern is critical; for example, the presence and position of hydroxyl groups are key for hydrogen bonding within receptor pockets. The introduction of a methyl group at C-5, as in this compound, could have several effects. It increases lipophilicity, which might enhance membrane permeability. However, it also adds steric bulk, which could either improve or hinder binding to specific protein targets compared to its non-methylated counterpart, genistein.
Future research must employ a combination of in vitro and in silico approaches. High-throughput screening against panels of receptors and enzymes will identify potential targets. Subsequent molecular docking studies can then model the binding of this compound to these targets, providing insights into the specific molecular interactions. For example, comparing the docked pose of genistein versus this compound in the active site of an enzyme like a tyrosine kinase could reveal how the C-5 methyl group alters binding affinity and specificity. nih.gov This structure-activity relationship (SAR) data is invaluable for designing future analogues with optimized activity. frontierspartnerships.org
| Structural Feature | Parent Compound (e.g., Genistein) | This compound | Potential Functional Consequence |
|---|---|---|---|
| 5-OH group | Present | Absent (Methylated) | Loss of a key hydrogen bond donor; altered binding to targets like estrogen receptors. |
| 5-Position | Hydrogen | Methyl Group | Increased lipophilicity; potential steric hindrance in binding pockets. |
| 7-OH group | Present | Present | Maintains a key interaction point for receptor binding or conjugation. |
| B-ring | 4'-OH | Unsubstituted (in parent name) | Affects antioxidant potential and interaction with various receptors. |
Exploration of Isoflavonoid Roles in Plant Ecophysiology and Interactions
Beyond their effects in mammals, isoflavonoids play crucial roles in the plants that produce them. nih.gov They are key players in plant defense and symbiotic relationships. frontiersin.orgnih.gov
Detailed Research Findings: Isoflavonoids function as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. nih.govfrontiersin.org They are also critical signaling molecules in the symbiosis between leguminous plants and nitrogen-fixing rhizobia bacteria. researchgate.netnih.govoup.com Flavonoids and isoflavonoids are exuded from plant roots to attract compatible rhizobia and induce the expression of bacterial nodulation (Nod) genes, which is the first step in forming nitrogen-fixing root nodules. nih.govmdpi.com
The specific structure of an isoflavonoid determines its effectiveness in these ecological roles. Future research should investigate the specific functions of this compound in this context. For instance, does the C-5 methylation enhance its antifungal activity against specific plant pathogens compared to genistein? Does it have a role in signaling? Studies could involve applying the purified compound to various fungal and bacterial cultures to assess its antimicrobial spectrum. Furthermore, its effect on rhizobial gene expression and root nodulation could be tested in relevant legume species. Understanding these roles could lead to new strategies for enhancing disease resistance and symbiotic efficiency in agriculture, perhaps by using the compound as a seed treatment or by engineering crops to produce it. acs.org
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 5-Methyl-7-hydroxyisoflavone with high purity?
- Methodological Answer : Synthesis typically involves methoxylation and methylation of precursor isoflavones under controlled conditions. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is critical to achieve ≥95% purity. Analytical validation using HPLC or LC-MS ensures structural integrity .
- Key Considerations : Solvent selection (e.g., DMSO for stock solutions) and inert gas purging during dissolution minimize oxidative degradation .
Q. How should researchers prepare stock solutions of this compound for in vitro studies?
- Methodological Answer : Dissolve in DMSO at concentrations ≥6.25 mg/mL (23.47 mM) to ensure solubility, followed by dilution in culture media (final DMSO ≤0.1%). For in vivo applications, use corn oil as a vehicle (10% DMSO + 90% corn oil) to enhance bioavailability .
- Validation : Confirm solubility via spectrophotometric absorbance (e.g., λ = 260–280 nm) and sterility via filtration (0.22 µm membrane) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, sealed goggles) to avoid skin/eye contact (GHS07 hazard classification). Work in a fume hood to mitigate respiratory irritation (H335). For spills, neutralize with inert absorbents and dispose per OSHA/EPA guidelines .
- Contradictions : Note that safety data vary by supplier; some SDSs classify it as non-hazardous, while others report skin/eye irritation risks .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Conduct pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to assess bioavailability differences. Pair in vitro assays (e.g., HCT116 clonogenic survival inhibition ) with in vivo models (e.g., murine muscle mass/endurance tests ). Use LC-MS/MS to quantify metabolite interference.
- Data Interpretation : Compare dose-response curves across models and adjust for species-specific metabolic pathways .
Q. How can researchers identify the primary molecular targets of this compound in anabolic pathways?
- Methodological Answer : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins. Validate targets via siRNA knockdown or CRISPR-Cas9 gene editing in relevant cell lines (e.g., myoblasts). Cross-reference with databases like ChEMBL for related isoflavone-target interactions .
- Advanced Techniques : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to androgen receptors or PPAR-γ, implicated in muscle and lipid metabolism .
Q. What methods are recommended to assess the long-term stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC analysis detect degradation products (e.g., demethylation or oxidation byproducts). Store lyophilized powder at -20°C in argon-purged vials to extend stability ≥4 years .
- Contradictions : Stability may vary by solvent; DMSO solutions require frequent revalidation due to hygroscopicity .
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced potency?
- Methodological Answer : Systematically modify substituents (e.g., hydroxyl/methoxy groups) and evaluate bioactivity via high-throughput screening (e.g., kinase inhibition assays). Use QSAR models to correlate logP, polar surface area, and hydrogen-bonding capacity with anabolic effects .
- Case Study : Compare 5-Methyl-7-methoxyisoflavone (CAS 82517-12-2) with analogs like 7-Hydroxy-5-methylflavone (CAS 15235-99-1) to identify critical functional groups .
Contradictions and Mitigation
- Safety Data : Discrepancies in hazard classification (e.g., Cayman Chemical vs. Combi-Blocks SDS) necessitate cross-referencing supplier-specific guidelines .
- Biological Activity : MedChemExpress reports muscle mass enhancement, while Cayman data emphasize cytotoxicity (HCT116 inhibition); contextualize findings by cell type and concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
